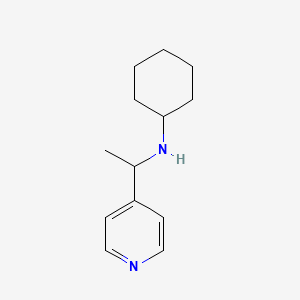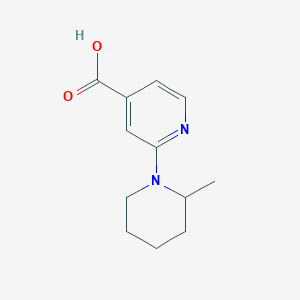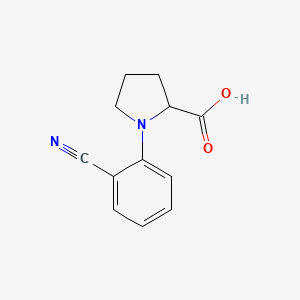
1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid
Overview
Description
1-(2-Cyanophenyl)pyrrolidine-2-carboxylic acid is a compound used for proteomics research . It has a molecular formula of C12H12N2O2 and a molecular weight of 216.24 . The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key feature of this compound . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds involves either ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The pyrrolidine ring in this compound allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .Scientific Research Applications
2-CPCA is widely used in scientific research applications due to its ability to act as a substrate for various enzymes and its ability to act as a chelating agent. It is used in the synthesis of various drugs, such as anti-inflammatory drugs, antifungal drugs, and anti-tumor drugs. It is also used in the study of biochemical and physiological processes, such as the effects of drugs on the body and the role of enzymes in metabolism.
Mechanism of Action
2-CPCA acts as a substrate for various enzymes, such as cytochrome P450 enzymes, and as a chelating agent. It binds to metal ions, such as iron, copper, and zinc, and can be used to study the effects of drugs on the body. It also acts as an inhibitor of enzymes, such as cytochrome P450 enzymes, and can be used to study the role of enzymes in metabolism.
Biochemical and Physiological Effects
2-CPCA has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antifungal, and anti-tumor properties. It has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, it has been shown to have anti-oxidant and anti-apoptotic effects, as well as to have a protective effect against oxidative stress.
Advantages and Limitations for Lab Experiments
2-CPCA has a number of advantages and limitations when used in lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be obtained in good yields. In addition, it is relatively stable and can be stored for long periods of time. However, it can be toxic if ingested and should be handled with care.
Future Directions
2-CPCA has a wide range of potential applications in the scientific and medical fields. One of the main future directions for this compound is its use in the synthesis of new drugs and in the study of biochemical and physiological processes. In addition, it could be used to study the effects of drugs on the body and the role of enzymes in metabolism. Finally, it could be used to study the effects of oxidative stress and to develop new anti-oxidants and anti-apoptotics.
properties
IUPAC Name |
1-(2-cyanophenyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-8-9-4-1-2-5-10(9)14-7-3-6-11(14)12(15)16/h1-2,4-5,11H,3,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVDOGNHEOIIGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



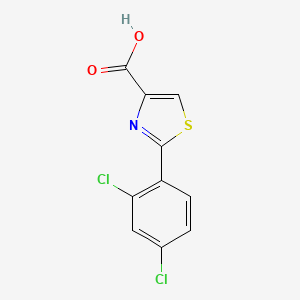
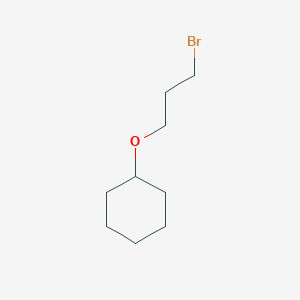
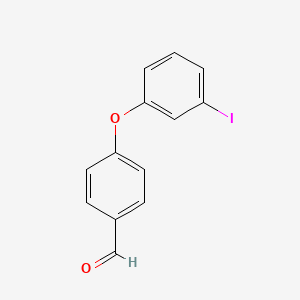
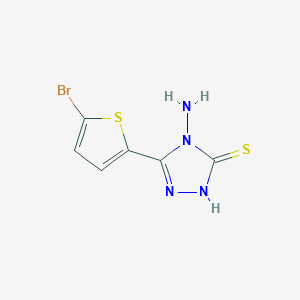
![2-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1386050.png)
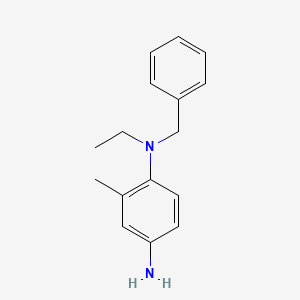
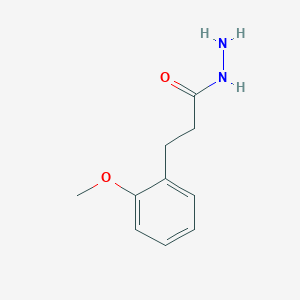
![N-[(3,5-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1386058.png)
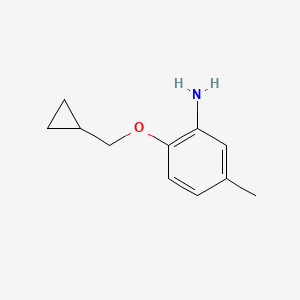

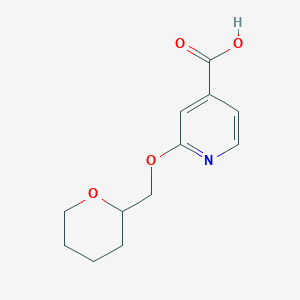
![Methyl 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1386065.png)
